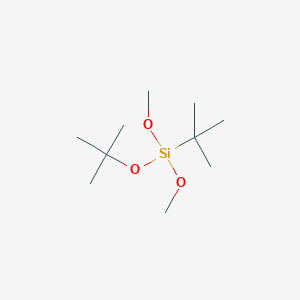
tert-Butoxy(tert-butyl)dimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butoxy(tert-butyl)dimethoxysilane is a silicon-based compound characterized by the presence of tert-butoxy and dimethoxy groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butoxy(tert-butyl)dimethoxysilane can be synthesized through the reaction of tert-butyl alcohol with silicon tetrachloride in the presence of a base. The reaction typically proceeds as follows:
SiCl4+2(CH3)3COH→(CH3)3CO-SiCl3+HCl
This intermediate can then be further reacted with methanol to form this compound:
(CH3)3CO-SiCl3+2CH3OH→(CH3)3CO-Si(OCH3)2+2HCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
tert-Butoxy(tert-butyl)dimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reaction with water to form silanols and alcohols.
Condensation: Formation of siloxane bonds through the elimination of methanol.
Substitution: Replacement of methoxy groups with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Condensation: Often catalyzed by acids or bases to promote the formation of siloxane bonds.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Hydrolysis: Produces silanols and tert-butyl alcohol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry
tert-Butoxy(tert-butyl)dimethoxysilane is used as a precursor in the synthesis of organosilicon compounds and siloxane polymers. It is also employed in the preparation of functionalized surfaces and coatings.
Biology and Medicine
In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility and reduce protein adsorption. It is also explored for its potential in drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as silicone resins and elastomers. It is also utilized in the manufacturing of adhesives and sealants.
Mechanism of Action
The mechanism of action of tert-Butoxy(tert-butyl)dimethoxysilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silicon atom acts as a central hub, coordinating with oxygen atoms from the methoxy and tert-butoxy groups. This coordination facilitates the formation of stable siloxane networks, which are crucial for the compound’s applications in materials science.
Comparison with Similar Compounds
Similar Compounds
Tris(tert-butoxy)silanethiol: Contains three tert-butoxy groups and a silicon-sulfur-hydrogen functional group.
tert-Butyl Ethers of Renewable Diols: Includes compounds like propylene glycol mono-tert-butyl ether and glycerol di-tert-butyl ether.
Uniqueness
tert-Butoxy(tert-butyl)dimethoxysilane is unique due to its combination of tert-butoxy and dimethoxy groups, which provide distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over surface properties and polymer formation.
Properties
CAS No. |
133978-53-7 |
|---|---|
Molecular Formula |
C10H24O3Si |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
tert-butyl-dimethoxy-[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C10H24O3Si/c1-9(2,3)13-14(11-7,12-8)10(4,5)6/h1-8H3 |
InChI Key |
AQPCDBILXLZJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Si](C(C)(C)C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


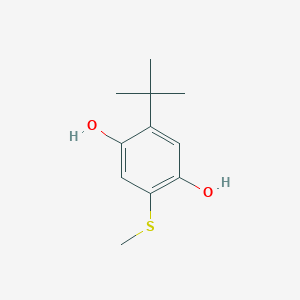

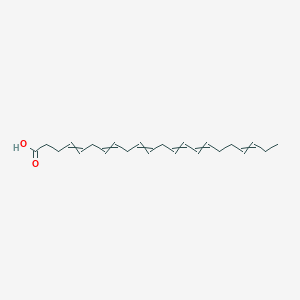
phosphanium nitrate](/img/structure/B14262546.png)

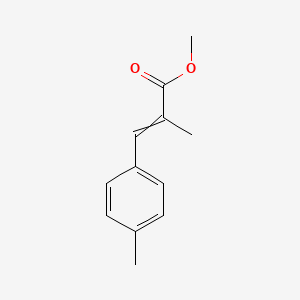
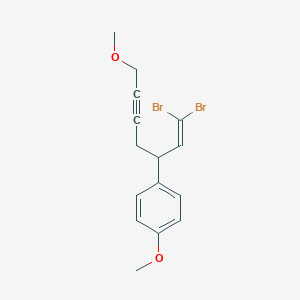

![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)

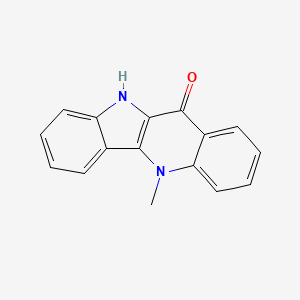
(propan-2-yl)silane](/img/structure/B14262564.png)
![Spiro[4.6]undecane, 6-methylene-](/img/structure/B14262569.png)
![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
